
2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound with a unique structure that includes a fluorophenyl group and a dihydroxyindenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the dihydroxy groups can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylacetonitrile: Used as an intermediate in organic synthesis.
4-Fluorophenylacetic acid: Utilized in the production of fluorinated anesthetics.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to its combination of a fluorophenyl group and a dihydroxyindenone core. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
85524-85-2 |
|---|---|
Formule moléculaire |
C16H13FO3 |
Poids moléculaire |
272.27 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-5,6-dihydroxy-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C16H13FO3/c1-16(10-2-4-11(17)5-3-10)8-9-6-13(18)14(19)7-12(9)15(16)20/h2-7,18-19H,8H2,1H3 |
Clé InChI |
XFFANNFLCCUSCV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC(=C(C=C2C1=O)O)O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
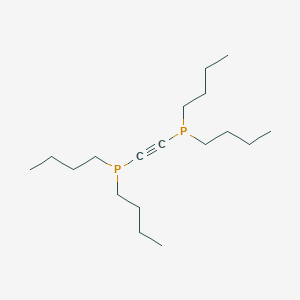
![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)
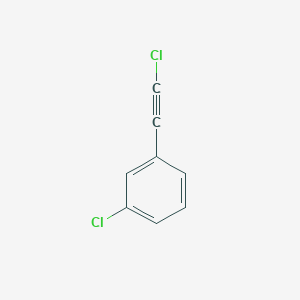
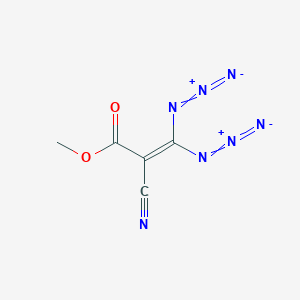
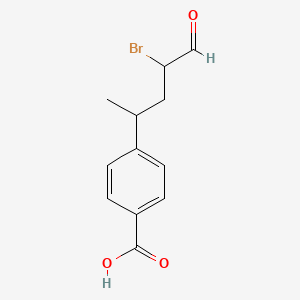
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
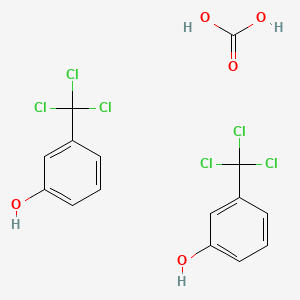
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)
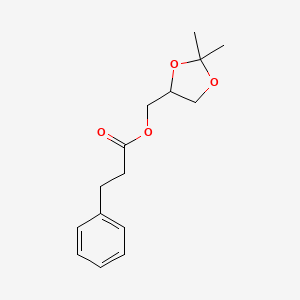
![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)


![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
